(2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog characterized by a tetrahydrofuran sugar moiety substituted with a hydroxymethyl group, vicinal diol configuration, and a fused triazole-pyridine heterocycle. Its stereochemical specificity (2R,3R,4S,5R) ensures biological relevance, particularly in mimicking natural nucleotides for therapeutic or diagnostic applications. The 4-amino-triazolo[4,5-C]pyridin-1-yl group introduces a planar, electron-rich aromatic system, enhancing interactions with enzymes or receptors involved in nucleotide metabolism.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminotriazolo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-9-6-4(1-2-12-9)15(14-13-6)10-8(18)7(17)5(3-16)19-10/h1-2,5,7-8,10,16-18H,3H2,(H2,11,12)/t5-,7-,8-,10-/m1/s1 |
InChI Key |
ODVPAKGFKSWSQB-VPCXQMTMSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=CN=C(C2=C1N(N=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(4-Amino-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₄O₄
- Molecular Weight : 266.25 g/mol
- CAS Number : 6736-58-9
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes including:
- Formation of the triazole ring through copper-catalyzed cycloaddition.
- Hydroxymethylation of tetrahydrofuran derivatives.
These methods yield compounds with high purity and structural integrity confirmed via spectroscopic techniques such as NMR and mass spectrometry .
Antiviral Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antiviral properties. For instance:
- Compounds similar to the target compound have shown inhibitory effects against various viruses including HSV-1 and HCV .
- The activity was quantified using CC₅₀ (the concentration required to kill 50% of the virus) and IC₅₀ (the concentration that inhibits 50% viral replication), demonstrating a promising therapeutic profile.
Anticancer Potential
Some derivatives of triazoles have been tested for anticancer activity:
- A study reported that certain triazole compounds reduced cell viability in cancer cell lines by over 50% after 72 hours of treatment at concentrations of 150 µmol/L .
- These compounds were evaluated using various assays including MTT and colony formation assays to assess their cytotoxic effects on tumor cells.
Antinociceptive Activity
The compound's structural analogs have been evaluated for pain relief properties:
- Research indicated that certain triazolo derivatives exhibited antinociceptive activity comparable to standard analgesics like aspirin .
- The mechanisms involved include inhibition of COX enzymes which are crucial in pain and inflammation pathways.
Case Studies
Several case studies highlight the biological efficacy of compounds related to the target structure:
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of tetrahydrofuran compounds exhibit antiviral properties. The specific triazole moiety in this compound enhances its ability to inhibit viral replication. Studies have shown that similar compounds can act against various viruses by interfering with their nucleic acid synthesis pathways .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer potential. The incorporation of the triazole ring may contribute to the inhibition of tumor growth by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound could be a candidate for further development in cancer therapies .
Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis and function makes it a potential candidate for treating bacterial infections. Research into its efficacy against resistant strains of bacteria is ongoing .
Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structural analogs have been used to study enzyme kinetics and mechanisms, particularly those related to nucleic acid metabolism .
Drug Design and Development
Due to its unique structure, this compound can be utilized as a lead compound in drug design. Structure-activity relationship (SAR) studies can help optimize its pharmacological properties, leading to the development of more effective therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the effects of triazole derivatives on viral replication | Compounds demonstrated significant inhibition of viral RNA synthesis |
| Anticancer Research | Evaluated the cytotoxic effects on various cancer cell lines | Induced apoptosis in several tested lines with IC50 values indicating potency |
| Antimicrobial Testing | Assessed the efficacy against Gram-positive and Gram-negative bacteria | Showed broad-spectrum activity with lower MIC values compared to standard antibiotics |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and its analogs:
Key Comparative Insights:
Heterocyclic Base Modifications: The target compound’s triazolo[4,5-C]pyridine base distinguishes it from pyrimidine () or purine () analogs. Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
Substituent Effects: Iodine in ’s compound enables radiolabeling for pharmacokinetic tracking, whereas the target compound’s amino group may facilitate covalent interactions with biological targets . Thioether groups () increase lipophilicity and enzyme-binding affinity, contrasting with the hydroxymethyl group’s role in solubility and hydrogen bonding .
Therapeutic Applications :
- The target compound’s structure aligns with nucleotide analogs used in antiviral or anticancer therapies (e.g., chain termination in RNA/DNA synthesis). Its triazole-pyridine base may mimic natural nucleobases while resisting enzymatic degradation .
- ’s ARL67156 series highlights the importance of side-chain modifications (e.g., alkyl/aryl groups) in modulating enzyme inhibition potency and selectivity .
Synthetic Complexity :
- Multi-component cycloadditions () and fluorination strategies () are critical for synthesizing such analogs. The target compound likely requires stereoselective glycosylation to install the triazole base onto the tetrahydrofuran core .
Research Findings and Implications
- Enzyme Inhibition: Triazole-containing nucleosides (e.g., ) show promise in targeting viral polymerases or kinases due to their planar aromatic systems and hydrogen-bonding capacity. The target compound’s amino group may further enhance interactions with catalytic residues .
- Structural Biology : X-ray crystallography () confirms the stereochemical precision required for biological activity, emphasizing the importance of the (2R,3R,4S,5R) configuration in mimicking natural nucleotides .
- Safety and Handling : While specific hazard data for the target compound are unavailable, analogs with similar hydroxymethyl/diol groups () require strict adherence to laboratory safety protocols, including PPE and controlled storage .
Q & A
Q. How to integrate crystallographic data with molecular dynamics (MD) simulations?
- Answer :
- Input : Use SC-XRD coordinates to parameterize force fields (e.g., AMBER).
- Simulations : Run 100-ns MD trajectories in explicit solvent to analyze conformational flexibility (e.g., hydroxymethyl group rotation).
- Validation : Overlay simulation snapshots with experimental data to identify stable conformers .
Q. What statistical methods address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
